molecular formula C10H6Cl2N2O4 B2908788 1-[(2,4-Dichlorophenyl)methoxy]imidazolidine-2,4,5-trione CAS No. 339103-80-9

1-[(2,4-Dichlorophenyl)methoxy]imidazolidine-2,4,5-trione

Cat. No.: B2908788
CAS No.: 339103-80-9
M. Wt: 289.07
InChI Key: FKBDDFHCHKTMLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2,4-Dichlorophenyl)methoxy]imidazolidine-2,4,5-trione is a chemical compound that belongs to the class of imidazoles. It is characterized by the presence of a dichlorobenzyl group attached to an imidazole ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,4-Dichlorophenyl)methoxy]imidazolidine-2,4,5-trione typically involves the reaction of 2,4-dichlorobenzyl alcohol with imidazole derivatives. One common method is the reaction of 2,4-dichlorobenzyl chloride with imidazole in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction is usually carried out at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[(2,4-Dichlorophenyl)methoxy]imidazolidine-2,4,5-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(2,4-Dichlorophenyl)methoxy]imidazolidine-2,4,5-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2,4-Dichlorophenyl)methoxy]imidazolidine-2,4,5-trione involves the inhibition of specific enzymes and pathways. In the case of its antifungal activity, the compound targets the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes. By inhibiting this enzyme, the compound disrupts the integrity of the fungal cell membrane, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2,4-Dichlorophenyl)methoxy]imidazolidine-2,4,5-trione is unique due to its specific substitution pattern and the presence of the dichlorobenzyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[(2,4-dichlorophenyl)methoxy]imidazolidine-2,4,5-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2N2O4/c11-6-2-1-5(7(12)3-6)4-18-14-9(16)8(15)13-10(14)17/h1-3H,4H2,(H,13,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKBDDFHCHKTMLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CON2C(=O)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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